(3-(Ethylthio)phenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-ethylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXLOMVDSFFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716962 | |
| Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-81-5 | |
| Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Deployment of (3-(Ethylthio)phenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the intricate landscape of drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of molecular scaffolds available to medicinal chemists, (3-(Ethylthio)phenyl)methanamine has emerged as a versatile and strategically valuable component. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the synthesis, reactivity, and application of this building block, underscoring its significance in the construction of pharmacologically active molecules.
Introduction: The Emerging Role of the Thioether-Containing Benzylamine Scaffold
The benzylamine motif is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a thioether linkage, specifically an ethylthio group at the meta-position of the phenyl ring, imparts unique physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The sulfur atom, with its potential for hydrogen bonding and its influence on lipophilicity and metabolic stability, offers a powerful tool for fine-tuning the properties of a drug candidate. This guide will explore the untapped potential of (3-(Ethylthio)phenyl)methanamine as a key building block in this context.
Synthetic Pathways to (3-(Ethylthio)phenyl)methanamine and Its Precursors
The efficient and scalable synthesis of (3-(Ethylthio)phenyl)methanamine is crucial for its widespread application. While direct synthetic routes to this specific molecule are not abundantly documented in publicly available literature, its preparation can be logically deduced from established synthetic transformations of analogous compounds and precursors. The primary strategies revolve around the synthesis of key intermediates, namely 3-(ethylthio)benzaldehyde or 3-(ethylthio)benzonitrile, followed by conversion to the target amine.
Synthesis of Key Precursor: 3-(Ethylthio)benzaldehyde
A viable route to 3-(ethylthio)benzaldehyde can be adapted from the synthesis of its methylthio analog.[1] The synthesis commences with a commercially available starting material, 3-bromobenzaldehyde.
Experimental Protocol: Synthesis of 3-(Ethylthio)benzaldehyde (Hypothetical Adaptation)
-
Protection of the Aldehyde: The aldehyde functionality of 3-bromobenzaldehyde is first protected to prevent unwanted side reactions. This is typically achieved by forming an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst.
-
Grignard Reagent Formation: The resulting 3-bromobenzaldehyde acetal is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Introduction of the Ethylthio Group: The Grignard reagent is subsequently reacted with diethyl disulfide (Et-S-S-Et). The nucleophilic carbon of the Grignard reagent attacks one of the sulfur atoms of the disulfide, displacing the other as a leaving group.
-
Deprotection: The final step involves the acidic hydrolysis of the acetal protecting group to regenerate the aldehyde functionality, yielding 3-(ethylthio)benzaldehyde.
dot graph "Synthesis_of_3_ethylthiobenzaldehyde" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"3-Bromobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetal_Protected" [label="3-Bromobenzaldehyde Acetal"]; "Grignard_Reagent" [label="Grignard Reagent"]; "Ethylthio_Acetal" [label="3-(Ethylthio)benzaldehyde Acetal"]; "3-Ethylthiobenzaldehyde" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-Bromobenzaldehyde" -> "Acetal_Protected" [label="Ethylene glycol, H+"]; "Acetal_Protected" -> "Grignard_Reagent" [label="Mg, THF"]; "Grignard_Reagent" -> "Ethylthio_Acetal" [label="Diethyl disulfide"]; "Ethylthio_Acetal" -> "3-Ethylthiobenzaldehyde" [label="H3O+"]; } caption: "Proposed synthesis of 3-(ethylthio)benzaldehyde."
Conversion to (3-(Ethylthio)phenyl)methanamine
With 3-(ethylthio)benzaldehyde in hand, two primary methods can be employed for its conversion to the target primary amine: reductive amination and conversion via the nitrile.
Method A: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination of 3-(Ethylthio)benzaldehyde
-
A solution of 3-(ethylthio)benzaldehyde in a suitable solvent (e.g., methanol, ethanol) is prepared.
-
An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the reaction mixture.
-
A reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise.[4] These reagents are selective for the reduction of the iminium ion over the starting aldehyde.
-
The reaction is stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up involves quenching the excess reducing agent, extraction, and purification by column chromatography or distillation to yield (3-(Ethylthio)phenyl)methanamine.
dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Start" [label="3-(Ethylthio)benzaldehyde", fillcolor="#FBBC05"]; "Imine_Formation" [label="Imine Intermediate"]; "Reduction" [label="(3-(Ethylthio)phenyl)methanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Imine_Formation" [label="NH3 source"]; "Imine_Formation" -> "Reduction" [label="Reducing Agent (e.g., NaBH3CN)"]; } caption: "Reductive amination workflow."
Method B: Synthesis via 3-(Ethylthio)benzonitrile
An alternative strategy involves the conversion of 3-(ethylthio)benzaldehyde to 3-(ethylthio)benzonitrile, followed by reduction.
Experimental Protocol: Synthesis and Reduction of 3-(Ethylthio)benzonitrile
-
Oxime Formation: 3-(Ethylthio)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
Nitrile Reduction: The resulting 3-(ethylthio)benzonitrile is reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent are typically employed for this transformation. Careful quenching of the reaction is necessary.
Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets
The (3-(Ethylthio)phenyl)methanamine scaffold is of significant interest in the design of ligands for various biological targets, primarily due to the favorable combination of a flexible aminomethyl group and a phenyl ring functionalized with a metabolically versatile thioether.
Modulators of Monoamine Transporters
The benzylamine and phenethylamine frameworks are classic pharmacophores for ligands of monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[5] These transporters are key targets for the treatment of depression, anxiety disorders, and other neurological conditions. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity of these ligands. The presence of the 3-ethylthio group can influence binding through steric and electronic interactions within the transporter's binding pocket and may also impact the metabolic stability of the compound. While direct examples are scarce, the principles of structure-activity relationships (SAR) in N-benzyl phenethylamines suggest that substitutions at the meta-position can significantly modulate activity and selectivity for 5-HT2A/2C receptors, which are often co-targeted with monoamine transporters.[6]
Dopamine Receptor Ligands
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic drugs and treatments for Parkinson's disease. The benzylamine scaffold can be found in some dopamine receptor antagonists. The 3-ethylthio substituent could be explored to optimize ligand-receptor interactions, potentially enhancing selectivity for a specific dopamine receptor subtype.
Antifungal Agents
Derivatives of benzylamines have been investigated as antifungal agents. The lipophilicity and electronic properties imparted by the ethylthio group could enhance the antifungal potency of benzylamine derivatives by improving their ability to penetrate fungal cell membranes or by interacting with key fungal enzymes. Structure-activity relationship studies of phenyl-substituted benzylamine antimycotics have shown that the nature and position of substituents on the phenyl ring are critical for activity.[7]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for (3-(Ethylthio)phenyl)methanamine derivatives are not extensively published, general principles can be inferred from related classes of compounds:
-
Nature of the Thioether: The length and branching of the alkyl group on the sulfur atom can influence lipophilicity and steric interactions. An ethyl group provides a balance of these properties. Oxidation of the thioether to a sulfoxide or sulfone can dramatically alter the polarity and hydrogen bonding capacity of the molecule, which can be a metabolic pathway or a deliberate design strategy.
-
Substitution on the Amine: The primary amine of (3-(Ethylthio)phenyl)methanamine is a key handle for further chemical modification. N-alkylation or N-arylation can be used to explore different binding pockets of a target protein and to modulate the basicity and overall physicochemical properties of the molecule.
-
Positional Isomerism: The placement of the ethylthio group at the meta-position is significant. Compared to ortho or para substitution, the meta-position offers a different vector for substituents to project into a binding site, potentially leading to unique selectivity profiles.
Conclusion and Future Perspectives
(3-(Ethylthio)phenyl)methanamine represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer a compelling platform for the design of novel therapeutic agents targeting a range of biological systems, particularly within the central nervous system. As the demand for novel chemical matter in drug discovery continues to grow, the strategic incorporation of scaffolds like (3-(Ethylthio)phenyl)methanamine, which offer unique combinations of physicochemical and structural properties, will be instrumental in the development of the next generation of medicines. Further exploration of its derivatives and their biological activities is warranted to fully unlock the potential of this versatile building block.
References
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Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
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MDPI. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]
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The (3-(Ethylthio)phenyl)methanamine Scaffold: A Technical Guide to Unraveling Bioactivity and Target Binding Affinity
Foreword: The Quest for Novel Neuromodulators
In the intricate landscape of neuropharmacology, the pursuit of novel chemical entities with precise modulatory effects on central nervous system (CNS) targets is a paramount objective for drug discovery and development. The (3-(Ethylthio)phenyl)methanamine scaffold has emerged as a promising chemotype, warranting in-depth investigation into its bioactivity and target engagement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the pharmacological profile of this class of compounds. By integrating established principles with detailed, actionable protocols, this document aims to empower researchers to systematically explore the potential of (3-(Ethylthio)phenyl)methanamine derivatives as next-generation therapeutic agents for a range of neurological and psychiatric disorders.
Introduction to the (3-(Ethylthio)phenyl)methanamine Scaffold: A Focus on Monoamine Transporters
The core structure of (3-(Ethylthio)phenyl)methanamine presents a unique combination of a flexible aminomethyl group and a substituted phenyl ring featuring an ethylthio moiety. This arrangement shares structural similarities with known monoamine transporter (MAT) ligands, suggesting a high probability of interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical regulators of neurotransmission, playing a pivotal role in the pathophysiology of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, they represent high-value targets for therapeutic intervention.
The exploration of novel scaffolds like (3-(Ethylthio)phenyl)methanamine is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles compared to existing medications. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for designing derivatives with optimized therapeutic properties. This guide will focus on the foundational assays required to characterize the interaction of these compounds with monoamine transporters.
Elucidating Target Engagement: Experimental Protocols
The cornerstone of characterizing any new chemical series lies in robust and reproducible experimental protocols. The following sections detail the essential in vitro assays for determining the binding affinity and functional potency of (3-(Ethylthio)phenyl)methanamine derivatives at DAT, SERT, and NET.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3] These assays measure the ability of a non-labeled compound to displace a radiolabeled ligand with known high affinity and specificity for the target.
Principle: The assay quantifies the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for binding to the target transporter expressed in a suitable biological matrix (e.g., cell membranes or brain tissue homogenates). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Step-by-Step Methodology for DAT Binding Assay:
-
Preparation of Biological Matrix:
-
Utilize either membranes from cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenates, which are rich in DAT.[4][5]
-
Homogenize the tissue or cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to wash the membranes. Repeat this wash step.
-
Determine the protein concentration of the final membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A series of dilutions of the (3-(Ethylthio)phenyl)methanamine test compound.
-
A fixed concentration of a suitable radioligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.[6]
-
The prepared membrane homogenate.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like GBR 12909).[4]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocols for SERT and NET binding assays follow the same principles, with the primary differences being the choice of biological matrix (e.g., rat cortical tissue for SERT and NET), radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and specific displacer for non-specific binding (e.g., fluoxetine for SERT, desipramine for NET).[5]
Synaptosomal Uptake Inhibition Assays: Assessing Functional Potency
While binding assays reveal affinity, uptake inhibition assays provide a measure of the functional potency of a compound to block the transport of the endogenous neurotransmitter.
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into synaptosomes, which are resealed nerve terminals that contain functional monoamine transporters.[8][9]
Step-by-Step Methodology for Dopamine Uptake Inhibition Assay:
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from fresh or frozen rat brain tissue (e.g., striatum for DAT).
-
Homogenize the tissue in a sucrose buffer and use differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the final synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the (3-(Ethylthio)phenyl)methanamine test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Add a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine) to initiate the uptake process.
-
-
Incubation:
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocols for Serotonin and Norepinephrine uptake inhibition assays are analogous, using [³H]serotonin (5-HT) and [³H]norepinephrine (NE) as substrates, respectively, and often using synaptosomes prepared from the cortex.[10][11]
Visualization of Experimental Workflow:
Caption: Workflow for determining binding affinity and functional potency.
Structure-Activity Relationship (SAR) Insights and Data Interpretation
Systematic modification of the (3-(Ethylthio)phenyl)methanamine scaffold is essential to understand the structural requirements for potent and selective inhibition of monoamine transporters. While direct SAR data for this specific scaffold is not extensively published, we can extrapolate from related phenethylamine and amphetamine classes.[12][13]
Key Structural Regions for Modification:
-
The Phenyl Ring: Substitution on the phenyl ring can significantly impact potency and selectivity. The position and electronic nature of substituents are critical. For instance, halogenation at the para-position of the phenyl ring in some amphetamine analogs can increase SERT affinity.[12] The ethylthio group at the meta-position in the parent scaffold is a key feature to explore. Varying the length and branching of the alkylthio chain, or replacing the sulfur with other heteroatoms, will likely modulate activity.
-
The Methanamine Moiety: The primary amine is likely crucial for interaction with key residues in the transporter binding pocket. N-alkylation (e.g., methylation, ethylation) or incorporation of the nitrogen into a cyclic structure can alter the compound's profile, potentially shifting it from a substrate (releaser) to a pure inhibitor.
Data Presentation:
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different derivatives and targets.
| Compound ID | R1 (Phenyl Sub) | R2 (Amine Sub) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Parent | 3-SCH2CH3 | H | Value | Value | Value | Value | Value | Value |
| Analog 1 | 4-Cl | H | Value | Value | Value | Value | Value | Value |
| Analog 2 | 3-SCH2CH3 | CH3 | Value | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Logical Relationship of SAR Analysis:
Caption: The iterative process of SAR-driven lead optimization.
Concluding Remarks and Future Directions
This guide has outlined a foundational strategy for the initial characterization of the bioactivity and target binding affinity of novel (3-(Ethylthio)phenyl)methanamine scaffolds. The primary hypothesis is that these compounds will interact with monoamine transporters, and the provided protocols for radioligand binding and synaptosomal uptake inhibition assays are the essential first steps in testing this hypothesis.
Future work should focus on:
-
Selectivity Profiling: Assessing binding affinity against a broader panel of CNS receptors and transporters to ensure target selectivity.
-
In Vivo Studies: Promising compounds should be advanced to in vivo models to evaluate their pharmacokinetic properties and behavioral effects.
-
Mechanism of Action: Determining whether compounds act as pure inhibitors or as substrates (releasers) of the monoamine transporters.
The systematic application of the principles and methodologies described herein will undoubtedly accelerate the understanding of the (3-(Ethylthio)phenyl)methanamine scaffold and its potential for the development of novel therapeutics for CNS disorders.
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
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Current concepts in the study of new therapeutic targets and the development of drugs for diseases of the central nervous system. Bentham Science. [Link]
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Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. Journal of Neurochemistry. [Link]
-
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology. [Link]
-
Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Neural Regeneration Research. [Link]
-
N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Sources
- 1. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Reductive Amination Conditions for Incorporating (3-(Ethylthio)phenyl)methanamine
Abstract
This document provides a comprehensive technical guide for the successful reductive amination of (3-(Ethylthio)phenyl)methanamine with various carbonyl compounds. Reductive amination is a cornerstone transformation in medicinal chemistry and organic synthesis for creating secondary and tertiary amines.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the choice of reagents and conditions. We present an optimized, high-yield, one-pot protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, chosen for its functional group tolerance and operational simplicity.[1][4][5] Detailed experimental procedures, troubleshooting advice, and mechanistic insights are provided to enable researchers, scientists, and drug development professionals to reliably incorporate the valuable (3-(Ethylthio)phenyl)methanamine building block into target molecules.
Introduction: The Strategic Importance of Reductive Amination
The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the myriad methods available, reductive amination stands out for its efficiency, reliability, and broad applicability. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[2][6] This process avoids the over-alkylation issues often encountered with direct alkylation of amines using alkyl halides, providing a more controlled and predictable outcome.[7]
The specific substrate, (3-(Ethylthio)phenyl)methanamine, is a versatile building block. The ethylthio moiety offers a site for potential metabolic oxidation or can be used as a handle for further synthetic modification, while the primary benzylic amine provides a reactive nucleophile for constructing larger, more complex molecular architectures. This guide provides the necessary framework for leveraging this reagent in a discovery setting.
Mechanistic Rationale: The "Why" Behind the Conditions
A successful reductive amination hinges on managing the equilibrium between the starting materials and the imine intermediate, and on the selective reduction of the C=N bond over the starting carbonyl.
The reaction is typically performed under weakly acidic to neutral conditions.[2] An acidic catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial attack by the amine. The resulting hemiaminal intermediate then dehydrates to form the imine. This dehydration step is also acid-catalyzed.[8]
However, excessive acidity is detrimental; it will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and shutting down the reaction.[7] Therefore, maintaining an optimal pH (typically 4-7) is critical for efficient imine formation.
Figure 2: Experimental workflow for the one-pot reductive amination protocol.
Materials and Equipment
-
(3-(Ethylthio)phenyl)methanamine (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add (3-(Ethylthio)phenyl)methanamine (1.0 eq) and the carbonyl compound (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This initial period allows for the formation of the hemiaminal and imine intermediates before the reducing agent is introduced.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4 eq) to the stirring solution in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the carbonyl partner.
-
Workup - Quench: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with CH₂Cl₂ or EtOAc. Combine the organic layers.
-
Workup - Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate or CH₂Cl₂/methanol gradient.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor quality (wet) solvent or reagents. 2. Sterically hindered or electron-poor carbonyl. | 1. Use anhydrous solvents and fresh NaBH(OAc)₃. 2. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation. Increase reaction time or gently heat (40-50 °C). |
| Formation of Alcohol Byproduct | The carbonyl is being reduced directly. | This is rare with NaBH(OAc)₃ but can occur with less selective agents. Ensure the correct reducing agent was used. |
| Dialkylation of Primary Amine | The secondary amine product reacts with another equivalent of the aldehyde. | Use a slight excess (5-10%) of the primary amine relative to the aldehyde. [4]This side reaction is generally minimal with NaBH(OAc)₃. |
| Difficult Purification | Residual starting amine or aldehyde. | Ensure the reaction goes to completion. For excess amine, a wash with dilute acid (e.g., 1M HCl) can remove it, but this will also protonate the desired amine product. For excess aldehyde, a wash with aqueous sodium bisulfite can sometimes help. |
Conclusion
The reductive amination protocol detailed herein, centered on the use of sodium triacetoxyborohydride, offers a robust and highly effective method for the alkylation of (3-(Ethylthio)phenyl)methanamine. By understanding the mechanistic principles that dictate the choice of reagents and conditions, researchers can confidently and efficiently synthesize a wide array of secondary and tertiary amines. This approach minimizes side reactions, simplifies purification, and provides consistently high yields, making it an invaluable tool for drug discovery and synthetic chemistry programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 12, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 29). Reductive amination. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 12, 2026, from [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved February 12, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. gctlc.org [gctlc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application Note: Optimized Reaction Conditions for Nucleophilic Substitution with 3-(Ethylthio)benzylamine
Executive Summary
3-(Ethylthio)benzylamine is a high-value bifunctional building block in Fragment-Based Drug Discovery (FBDD). It offers a primary amine for rapid diversification and a meta-ethylthio group that serves as a lipophilic anchor or a precursor for sulfoxide/sulfone pharmacophores.
However, this molecule presents a distinct synthetic paradox:
-
The Nitrogen Challenge: The primary benzylic amine is highly nucleophilic, leading to uncontrolled polyalkylation (formation of tertiary amines or quaternary salts) during standard
reactions. -
The Sulfur Challenge: The thioether moiety is susceptible to oxidation (to sulfoxide) under aerobic conditions or poisoning of transition metal catalysts (Pd/Pt) if cross-coupling is attempted.
This guide provides optimized protocols for Nucleophilic Substitution (
Chemical Profile & Mechanistic Insight[1][2]
Substrate Properties
| Property | Value / Description | Impact on Protocol |
| Structure | 3-EtS-Ph-CH | Meta-substitution decouples resonance effects from the amine. |
| Amine pKa | ~9.0 - 9.2 (Est.) | Slightly less basic than benzylamine (9.33) due to inductive withdrawal by Sulfur ( |
| Nucleophilicity | High (Primary Amine) | Prone to over-alkylation; requires steric or stoichiometric control. |
| Sulfur Status | Thioether (-S-) | "Soft" nucleophile; stable to base but sensitive to oxidants (peroxides, air at high T). |
| Solubility | Moderate (Organic) | Soluble in DCM, MeCN, DMF, DMSO. Limited water solubility as free base. |
The "Meta" Effect
Unlike para-substituted benzylamines, the meta-ethylthio group does not donate electron density to the reaction center via resonance. Instead, it exerts a mild inductive withdrawing effect.
-
Consequence: The amine is slightly less reactive than electron-rich analogs (e.g., 4-methoxybenzylamine).
-
Adjustment: Reactions may require slightly higher temperatures (40–60°C) compared to standard benzylamine alkylations to achieve full conversion, but care must be taken to avoid sulfur oxidation.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the target "Sweet Spot" for mono-functionalization.
Caption: Reaction pathways showing the critical balance between desired mono-alkylation and competing over-alkylation or sulfur oxidation.
Optimization Strategy
Solvent Selection Matrix
For this specific substrate, Acetonitrile (MeCN) is the superior solvent for
| Solvent | Suitability | Notes |
| MeCN | Excellent ( | Good solubility; easy workup; moderate boiling point prevents thermal oxidation. |
| DMF | Good | High solubility, but difficult to remove without aqueous wash (risk of emulsion with thioethers). |
| DMSO | Excellent ( | Essential for difficult arylation; requires lyophilization or extensive washing to remove. |
| THF | Poor | Often too non-polar to dissolve the ammonium salt intermediates; slow kinetics. |
The "Cesium Effect" for Mono-Alkylation
For direct alkylation with alkyl halides, Cesium Carbonate (
-
Mechanism: The large Cesium cation (
) forms a loose ion pair with the amine anion or the transition state, and surface effects on solid often favor mono-alkylation over bis-alkylation compared to homogeneous bases like TEA [1]. -
Protocol Shift: Switch from soluble organic bases (TEA/DIPEA) to inorganic suspensions (
in MeCN) to suppress polyalkylation.
Experimental Protocols
Protocol A: Selective Mono-Alkylation ( )
Target: Reaction with Alkyl Halides (e.g., Benzyl bromide, Alkyl iodides). Goal: Maximize Secondary Amine, Minimize Tertiary Amine.
Reagents:
-
3-(Ethylthio)benzylamine (1.0 equiv)
-
Alkyl Halide (0.8 - 0.9 equiv) Critical: Limiting reagent
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen (
) to remove oxygen (protects the thioether). -
Dissolution: Dissolve 3-(ethylthio)benzylamine (1.0 equiv) and
(1.5 equiv) in anhydrous MeCN. Stir at Room Temperature (RT) for 10 minutes. -
Controlled Addition: Dissolve the Alkyl Halide (0.8 equiv) in a separate volume of MeCN. Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Why? Keeping the electrophile concentration low ensures the primary amine (present in excess) always outcompetes the newly formed secondary amine for the electrophile.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.
-
Note: If conversion is <50% after 6 hours, heat to 40°C. Do not exceed 60°C to prevent S-oxidation.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate.
-
Purification: The crude will contain Product (Secondary amine) and unreacted Starting Material (Primary amine).
-
Separation Tip: Use a gradient of DCM:MeOH (95:5 to 90:10). The primary amine usually elutes later or can be scavenged using an aldehyde resin if high purity is required.
-
Protocol B: Heteroarylation ( )
Target: Reaction with activated Heteroaryl Chlorides (e.g., 2-chloropyrimidine, 4-chloropyridine). Goal: Displacement of chloride by the amine.
Reagents:
-
3-(Ethylthio)benzylamine (1.1 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMSO or NMP [0.2 M concentration]
Step-by-Step Procedure:
-
Setup: Combine Heteroaryl Chloride (1.0 equiv) and 3-(ethylthio)benzylamine (1.1 equiv) in a vial.
-
Solvent/Base: Add DMSO followed by DIPEA (2.5 equiv).
-
Why DIPEA? Unlike the
protocol, requires a soluble base to neutralize the HCl generated and drive the equilibrium. Over-arylation is rarely an issue due to steric hindrance after the first substitution.
-
-
Thermal Activation: Heat the mixture to 80–100°C under
.-
Time: Typically 2–16 hours.
-
-
Monitoring: Check LCMS for the disappearance of the chloride.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with Water (to remove DMSO).
-
Wash 1x with Brine.
-
Dry over
and concentrate.
-
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Cause | Corrective Action |
| M+16 Peak in LCMS | Sulfur Oxidation (Sulfoxide) | Degas solvents thoroughly. Ensure |
| M+R Peak (Bis-alkylation) | High local conc. of Electrophile | Use Protocol A (Dropwise addition). Reduce electrophile equivalents to 0.7–0.8. |
| Low Conversion ( | Deactivated Electrophile | Switch solvent to NMP; increase temp to 120°C (ensure inert atm); add KI (0.1 equiv) as catalyst. |
| Emulsion during Workup | Amphiphilic nature of product | Saturate aqueous layer with NaCl (solid). Use DCM instead of EtOAc for extraction. |
Workflow Decision Tree
Caption: Decision tree for selecting conditions and troubleshooting common impurities.
References
-
Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1] Journal of Organic Chemistry. (General reference for Cs2CO3 efficiency).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on thioether liabilities and metabolic stability).
-
Bahrami, K., et al. (2011). "Direct N-alkylation of amines with alkyl halides in water promoted by cesium carbonate." Green Chemistry.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
Sources
Handling and storage protocols for thioether-containing benzylamines
Technical Note: Stability Assurance and Handling Protocols for Thioether-Functionalized Benzylamines
Abstract
Thioether-containing benzylamines represent a structurally privileged but chemically vulnerable class of intermediates often found in GPCR ligands and enzyme inhibitors. Their dual-functionality presents a "stability paradox": the amine moiety acts as a CO₂ magnet (forming carbamates), while the thioether linkage is highly susceptible to oxidative degradation (forming sulfoxides/sulfones). This guide outlines a self-validating protocol to mitigate these orthogonal risks, ensuring compound integrity from synthesis to long-term storage.
Chemical Vulnerability Profile
To handle these compounds effectively, one must understand the causality of their degradation. The molecule faces two distinct environmental threats that often require contradictory handling techniques if not synchronized.
A. The Thioether (Sulfide) Vector: Oxidative Instability
The sulfur atom in a thioether (
-
Mechanism: In the presence of atmospheric oxygen and light, thioethers undergo photo-oxidation or radical-mediated oxidation to form sulfoxides (
). This reaction is often accelerated by trace metals or acidic silica surfaces. -
Impact: Sulfoxides are much more polar and less nucleophilic than the parent thioether, drastically altering biological activity and solubility.
B. The Benzylamine Vector: Hygroscopicity & Carboxylation
Benzylamines are moderately basic (
-
Mechanism: Upon exposure to air, the primary or secondary amine rapidly reacts with atmospheric CO₂ to form carbamate salts (carbamic acid species).
-
Impact: This manifests as a white crust or precipitate on the oil/solid. While often reversible with acid or heat, the formation of carbamates alters stoichiometry and can trap moisture, accelerating hydrolysis.
C. Synergistic Degradation Pathways (Visualized)
The following diagram illustrates the degradation cascade.
Figure 1: Divergent degradation pathways for thioether-benzylamines. Red paths indicate irreversible oxidation; yellow paths indicate reversible carboxylation.
Synthesis & Workup Integrity
The majority of degradation occurs during purification, not synthesis. Standard silica chromatography is often fatal to these compounds due to the acidity of silica gel (
Protocol A: The "Basified" Workup
-
Goal: Prevent acid-catalyzed oxidation and irreversible adsorption of the amine to silica.
-
Reagent: Triethylamine (TEA) or 1% Ammonia in Methanol.
Step-by-Step:
-
Solvent Degassing: Prior to extraction, sparge all solvents (DCM, EtOAc) with Argon for 15 minutes. Dissolved oxygen is the primary enemy here.
-
Column Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine . Flush the column with 2-3 column volumes of this buffer. This neutralizes acidic sites.
-
Elution: Run the column using the basified solvent system.
-
Evaporation: Do not use a water bath >40°C. Break the vacuum with Argon , not air, if possible.
Protocol B: Acid-Base Extraction (The Scalable Alternative)
-
Goal: Purify without silica exposure.
-
Prerequisite: The thioether must be stable to dilute HCl (most are, provided no oxidants like
are present).
-
Dissolve crude mixture in degassed Ethyl Acetate.
-
Extract with degassed 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities (oxidized sulfur species often remain organic if lipophilic enough) stay in organics.
-
Critical Step: Wash the aqueous acidic layer with fresh Ethyl Acetate to remove neutral organic impurities.
-
Basify the aqueous layer (pH > 12) using NaOH (keep cold, ice bath) under an Argon blanket.
-
Extract rapidly into DCM, dry over
, and concentrate.
Storage Architecture
Once isolated, the compound must be banked in a "stasis" environment.
Storage Decision Matrix
| Parameter | Recommendation | Rationale |
| Vessel | Amber Glass Vial (Silanized preferred) | Blocks UV light (prevents photo-oxidation of S). |
| Seal | Teflon-lined Screw Cap + Parafilm | Teflon prevents leaching; Parafilm blocks gas exchange. |
| Headspace | Argon (Ar) | Ar is heavier than air and forms a "blanket" over the solid/oil. |
| Temp | -20°C or -80°C | Arrhenius equation: lowering temp slows oxidation kinetics significantly. |
| Form | Hydrochloride Salt (if possible) | Converting the free base to an HCl salt blocks the amine lone pair, preventing |
Protocol C: The "Argon Blanket" Technique
-
Transfer the purified compound to the amber vial.
-
Insert a needle connected to an Argon line (low flow) into the vial, hovering just above the compound surface.
-
Allow Argon to flow for 30 seconds to displace air.
-
While the gas is still flowing, cap the vial tightly.
-
Wrap the cap junction with Parafilm.
Quality Control & Troubleshooting
How do you know if your protocol failed? Use this diagnostic workflow.
Figure 2: Diagnostic logic for assessing compound integrity.
Quantitative Diagnostics
-
NMR Shift: The benzylic protons (
) are the tell-tale sign.-
Pure Thioether: Typically
3.5 – 3.8 ppm. -
Sulfoxide Impurity: Downfield shift to
3.9 – 4.2 ppm (due to the electron-withdrawing ).
-
-
LCMS:
-
Look for M+16 (Sulfoxide) and M+32 (Sulfone).
-
Note: Carbamates (M+44) often dissociate in the LCMS source back to the parent amine, giving a "false pass." Visual inspection for solids is more reliable for CO2 absorption.
-
References
-
MDPI. (2013). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[1]
-
Thermo Fisher Scientific. (2023). Thiol-Reactive Probe Labeling Protocol. (Describes thioether stability and oxidation risks).
-
National Institutes of Health (NIH). (2023). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface.[2][3]
-
Sigma-Aldrich (Merck). (2022). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
Sources
Troubleshooting & Optimization
Preventing thioether oxidation during (3-(Ethylthio)phenyl)methanamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3-(Ethylthio)phenyl)methanamine. This resource is designed to provide in-depth guidance and troubleshooting advice to address the common challenges encountered during this synthesis, with a particular focus on the prevention of thioether oxidation. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing (3-(Ethylthio)phenyl)methanamine?
The principal challenge is the susceptibility of the thioether group to oxidation.[1] The sulfur atom in the ethylthio group is nucleophilic and can be readily oxidized to a sulfoxide and subsequently to a sulfone under various reaction conditions, particularly during the reduction of the nitrile or other precursor functional groups to the final methanamine.[1][2][3] This side reaction not only consumes the starting material, leading to lower yields of the desired product, but also introduces impurities that can be difficult to separate.
Q2: Which reducing agents are most likely to cause thioether oxidation?
Harsh oxidizing conditions should be avoided. While many standard reducing agents are employed for the conversion of a nitrile to an amine, some can inadvertently oxidize the thioether. Reagents that are known to have oxidative potential or that can generate reactive oxygen species as byproducts should be used with caution. For instance, certain reaction conditions with reagents like hydrogen peroxide can lead to thioether oxidation.[2][3][4]
Q3: How can I minimize thioether oxidation during the nitrile reduction step?
The key is to select a reducing agent and reaction conditions that are chemoselective for the nitrile group while being mild enough to leave the thioether untouched. Several strategies can be employed:
-
Catalytic Hydrogenation: This is often a preferred method. Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the nitrile.[5][6] The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[5][6]
-
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), are effective for nitrile reduction.[5] BH3-SMe2 is generally more stable than BH3-THF.[5]
-
Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride (LiBH4), diisopropylaminoborane has been shown to reduce a variety of nitriles to primary amines in excellent yields and can be compatible with other functional groups.[7][8]
Q4: Are there any protective group strategies for the thioether?
While protecting the thioether is a viable strategy in organic synthesis, it adds extra steps to the overall process (protection and deprotection).[9][10][11] If direct reduction methods fail, one could consider protecting the thioether. However, for this specific synthesis, optimizing the reduction conditions is generally a more efficient approach. Should protection be necessary, groups that are stable to the reduction conditions but can be removed under mild conditions would be required. The use of protecting groups is a foundational concept in organic synthesis, allowing for reactions to occur at a specific functional group while others are masked.[9]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (3-(Ethylthio)phenyl)methanamine with the presence of sulfoxide/sulfone byproducts (confirmed by NMR/MS). | The reducing agent or reaction conditions are too harsh, leading to oxidation of the thioether. | 1. Switch to a milder reducing agent: If using a strong reducing agent, consider switching to catalytic hydrogenation (H2/Raney Ni or H2/Pd/C) or a more selective borane reagent like diisopropylaminoborane/cat. LiBH4.[5][7] 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. 3. Degas solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen, which can contribute to oxidation. |
| Formation of secondary and/or tertiary amine byproducts. | This is a common side reaction in nitrile reductions, where the initially formed primary amine reacts with the intermediate imine.[5][6] | 1. Add ammonia or ammonium hydroxide: When using catalytic hydrogenation, the addition of ammonia can suppress the formation of these byproducts.[5][6] 2. Use a Lewis acid: In some cases, the addition of a Lewis acid can help to favor the formation of the primary amine. |
| Incomplete reaction; starting material remains. | The reducing agent is not sufficiently reactive under the chosen conditions, or the catalyst (if used) is inactive. | 1. Increase reaction time or temperature: Cautiously increase the reaction time or temperature, while monitoring for the formation of oxidation byproducts. 2. Check catalyst activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and active. 3. Consider a more powerful (but still selective) reducing agent: If milder reagents fail, a more potent but chemoselective option may be necessary. |
| Complex mixture of unidentified byproducts. | This could be due to a combination of the issues above, or decomposition of the starting material or product under the reaction conditions. | 1. Re-evaluate the entire synthetic route: Consider if an alternative synthetic pathway might be more robust. 2. Purify starting materials: Ensure the purity of the starting 3-(ethylthio)benzonitrile to avoid introducing impurities that could interfere with the reaction.[12] |
Experimental Protocols
Protocol 1: Selective Nitrile Reduction via Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of 3-(ethylthio)benzonitrile to (3-(ethylthio)phenyl)methanamine using Raney Nickel as the catalyst.
Materials:
-
3-(ethylthio)benzonitrile
-
Ethanol (or Methanol), anhydrous
-
Raney Nickel (50% slurry in water)
-
Ammonium hydroxide (28-30%)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 3-(ethylthio)benzonitrile (1 equivalent) in anhydrous ethanol (or methanol).
-
Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution.
-
Add ammonium hydroxide (2-3 equivalents) to the reaction mixture.
-
Seal the reactor and purge several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizing the Challenge: Thioether Oxidation
The following diagram illustrates the potential oxidation pathway of the thioether group during the synthesis, a key side reaction to be avoided.
Caption: Unwanted oxidation of the thioether to sulfoxide and sulfone.
Logical Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A systematic approach to troubleshooting the synthesis.
References
- Vertex AI Search. (n.d.). Protecting groups in organic synthesis.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
- Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros.
- BenchChem. (n.d.). Preventing oxidation of thioesters during storage and handling.
- Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2158-2161.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- Brown, H. C., & Garg, C. P. (1961). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society, 83(13), 2951–2952.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- Thieme. (n.d.). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation.
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
- Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- YouTube. (2020, July 24). Thiols and Thioethers | Organic Chemistry Lessons.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- BenchChem. (n.d.). improving reaction yield for nitrile synthesis.
- ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?
- Digital Commons @ Salve Regina. (n.d.). Greener Alternatives to Selected Organic Oxidation Reactions.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
- PubMed. (n.d.). Synthesis and Characterization of Tritylthioethanamine Derivatives With Potent KSP Inhibitory Activity.
- Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry.
-
Bulgarian Chemical Communications. (2017). Design, synthesis and characterization of novel heterocyclic compound[7][7]. Retrieved February 12, 2026, from
- Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
- BenchChem. (n.d.). Common side reactions in the synthesis of 3-Thiopheneacetonitrile.
- Scribd. (n.d.). An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction.
- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
- ChemicalBook. (n.d.). (3-(ETHYLTHIO)PHENYL)METHANAMINE CAS#.
- ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
- ResearchGate. (2025, August 10). Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction.
- ResearchGate. (2025, August 6). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
- National Center for Biotechnology Information. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
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- 12. benchchem.com [benchchem.com]
Technical Support Center: Yield Optimization for (3-(Ethylthio)phenyl)methanamine
Introduction: The "Sulfur Challenge" in Amine Synthesis
Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or stalled reactions in the synthesis of (3-(Ethylthio)phenyl)methanamine , the root cause is almost certainly the thioether (sulfide) moiety at the meta position.
Sulfur is a "soft" Lewis base that aggressively coordinates to transition metals. This creates two distinct failure modes in standard protocols:
-
Catalyst Poisoning: In catalytic hydrogenation (e.g., Pd/C, Raney Ni), the sulfur atom binds irreversibly to the active metal sites, halting turnover.
-
Chemoselectivity Issues: Strong chemical reductants (e.g., LiAlH₄ at reflux) risk cleaving the C–S bond (desulfurization), leading to the formation of unsubstituted benzylamine impurities.
This guide prioritizes chemical reduction over catalytic hydrogenation to bypass these issues.
Module 1: Route Selection & Strategy
Q: I am currently using Pd/C with H₂ to reduce 3-(ethylthio)benzonitrile, but conversion is stuck at 10%. Why?
A: You are experiencing classic catalyst poisoning. The lone pairs on the ethylthio sulfur atom coordinate to the Palladium surface more strongly than the nitrile
Recommendation: Switch to a Stoichiometric Borane Reduction . While increasing catalyst loading (to 20-50 wt%) can sometimes force the reaction, it is expensive and difficult to purify. The Borane-THF (BH₃[1][2]·THF) or Borane-Dimethyl Sulfide (BMS) route is the industry standard for sulfur-containing substrates because Boron is oxophilic/azophilic and does not coordinate strongly to thioethers.
Strategic Decision Tree
Figure 1: Decision matrix for synthesizing sulfur-containing benzylamines. Route A via Borane reduction is the highest-probability path.
Module 2: The Critical Step (Nitrile Reduction Protocol)
Q: I used BH₃·THF, but after quenching with water, I isolated very little product. Where is my amine?
A: The amine is likely trapped in a Boron-Amine complex . When nitriles are reduced with borane, the product is not the free amine, but a stable borazine or amine-borane adduct. Simple water quenching does not break this bond. You must perform an acidic hydrolysis step.
Optimized Protocol: Borane Reduction of 3-(Ethylthio)benzonitrile
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.
-
Reagent: Charge 3-(ethylthio)benzonitrile (1.0 equiv) in anhydrous THF (0.5 M).
-
Addition: Cool to 0°C. Add BH₃·THF (1.0 M solution, 2.5 equiv ) dropwise.
-
Note: Use excess borane because the thioether may loosely coordinate some reagent, though it won't poison the reaction like a metal catalyst.
-
-
Reflux: Warm to RT, then reflux for 4–16 hours. Monitor by TLC (the intermediate imine may look different).
-
The Critical Workup (Hydrolysis):
-
Isolation:
-
Cool to RT. Basify to pH > 12 with NaOH (aq).
-
Extract with DCM or EtOAc.[3] The free amine will now be in the organic layer.
-
Troubleshooting the Workup
Figure 2: The mandatory acidic hydrolysis workflow for Borane reductions. Skipping Step 3 results in near-zero yield.
Module 3: Alternative Reducing Agents
Q: BH₃·THF is too expensive for my scale. Can I use LiAlH₄ or NaBH₄?
A: Yes, but with specific caveats regarding the sulfur group.
| Reagent | Compatibility with Thioether | Risk Profile | Recommendation |
| BH₃[2]·THF / BMS | Excellent | Low. Does not cleave C–S bonds. | Primary Choice. |
| LiAlH₄ (LAH) | Moderate | High. At reflux temperatures, LAH can displace the ethylthio group (desulfurization), yielding benzylamine. | Use at 0°C to RT only . Do not reflux. |
| NaBH₄ + CoCl₂ | Good | Moderate. Cobalt Boride is less susceptible to poisoning than Pd, but requires careful stoichiometry. | Good alternative for large scale. |
| H₂ / Pd-C | Poor | Very High. Catalyst poisoning is immediate. | Avoid. |
Protocol for Cobalt Boride Reduction (NaBH₄/CoCl₂)
If cost is a driver, this method is effective for nitriles:
-
Dissolve nitrile in Methanol.
-
Add CoCl₂·6H₂O (0.5–1.0 equiv). The solution turns pink/purple.
-
Add NaBH₄ (5–10 equiv) portion-wise at 0°C. The mixture turns black (formation of Cobalt Boride active species).
-
Stir at RT until conversion is complete.
-
Advantage: The sulfur generally does not poison the heterogeneous Cobalt species as severely as it does Palladium.
Module 4: Purification & Stability
Q: My product is an oil that turns yellow/brown overnight. How do I store it?
A: Benzylamines are sensitive to CO₂ (forming carbamates) and oxidation. The thioether is also prone to oxidation to the sulfoxide (
Stabilization Protocol: Do not store the free base. Convert it immediately to the Hydrochloride Salt .
-
Dissolve the crude oil in minimal dry Ethanol or Diethyl Ether.
-
Add 2M HCl in Diethyl Ether (or bubble HCl gas).
-
The white solid precipitate is (3-(Ethylthio)phenyl)methanamine hydrochloride .
-
Filter and wash with cold ether.
-
Result: This salt is stable at room temperature for months/years and is resistant to S-oxidation.
References
-
Brown, H. C., & Choi, Y. M. (1981). The hydroboration of nitriles.[2][4][5] A convenient procedure for the conversion of nitriles to primary amines.[5][6][7] Synthesis.[1][2][5][6][8][9][10]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Section: Reduction of Nitriles).
- Caddick, S., et al. (2005). Intermolecular radical additions to nitriles. (Discussion on nitrile stability and reduction vectors).
-
Common Organic Chemistry. (2023). Reduction of Nitriles to Amines using Borane-THF.[1]
-
Gowda, D. C., et al. (2001). Catalytic transfer hydrogenation of nitriles to amines.[5] (Discussion on metal poisoning by sulfur).
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- 4. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
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- 8. Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 10. bcc.bas.bg [bcc.bas.bg]
Technical Support Guide: Solving Solubility Issues of (3-(Ethylthio)phenyl)methanamine in Aqueous Buffers
Prepared by: Senior Application Scientist, Formulations Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (3-(Ethylthio)phenyl)methanamine in aqueous buffer systems. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to achieve clear, stable solutions for your experiments.
Section 1: Understanding the Molecule: Causality of Poor Aqueous Solubility
(3-(Ethylthio)phenyl)methanamine is a primary amine with a structure that presents a classic solubility challenge. Its behavior in aqueous media is dictated by a balance between its hydrophilic amine group and its hydrophobic phenyl and ethylthio moieties.
-
The Hydrophilic Driver: The methanamine group (-CH₂NH₂) is basic and can be protonated. The lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from the solution.[1][2]
-
The Hydrophobic Barrier: The phenyl ring and the ethylthio (-SCH₂CH₃) group are nonpolar and resist interaction with water, promoting aggregation and precipitation.[2][3]
The key to solubilization lies in manipulating the ionization state of the amine group. In its neutral, "free base" form (R-NH₂), the molecule's hydrophobic characteristics dominate, leading to poor water solubility. When protonated to form an ammonium salt (R-NH₃⁺), the molecule becomes a charged ion, which is significantly more water-soluble.[4][5] This transition is governed by the solution's pH and the compound's pKa (the pH at which 50% of the amine is protonated).
While the exact experimental pKa of (3-(Ethylthio)phenyl)methanamine is not readily published, we can estimate it to be around 9.0 - 9.5 , similar to other benzylamines.[6] This means at a physiological pH of 7.4, a significant portion of the compound will be in its poorly soluble, neutral form, explaining the difficulties in dissolving it in standard buffers like PBS.
| Property | Value / Estimate | Source |
| Molecular Formula | C₉H₁₃NS | - |
| Molecular Weight | 167.27 g/mol | [7] |
| Computed XLogP3 | ~1.6 - 2.0 | [8] |
| Estimated pKa | 9.0 - 9.5 | [6] |
Section 2: Troubleshooting Workflow for Solubilization
This section provides a logical, tiered approach to dissolving (3-(Ethylthio)phenyl)methanamine. Begin with the simplest method (pH adjustment) before proceeding to more complex techniques involving organic co-solvents.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of (3-(Ethylthio)phenyl)methanamine
For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of (3-(Ethylthio)phenyl)methanamine, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the public domain, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation.
Predicted ¹H and ¹³C NMR Spectral Data of (3-(Ethylthio)phenyl)methanamine
To provide a foundational understanding, the ¹H and ¹³C NMR spectra for (3-(Ethylthio)phenyl)methanamine were predicted using advanced computational algorithms and a comprehensive database of known chemical shifts. These predictions serve as a reliable starting point for spectral interpretation and are presented in the tables below.
Table 1: Predicted ¹H NMR Data for (3-(Ethylthio)phenyl)methanamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H5 |
| ~7.18 | d | 1H | Ar-H6 |
| ~7.12 | s | 1H | Ar-H2 |
| ~7.05 | d | 1H | Ar-H4 |
| ~3.85 | s | 2H | CH₂-NH₂ |
| ~2.95 | q | 2H | S-CH₂-CH₃ |
| ~1.60 | s (broad) | 2H | NH₂ |
| ~1.30 | t | 3H | S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for (3-(Ethylthio)phenyl)methanamine
| Chemical Shift (ppm) | Assignment |
| ~143.0 | Ar-C1 |
| ~138.5 | Ar-C3 |
| ~129.0 | Ar-C5 |
| ~127.5 | Ar-C6 |
| ~126.0 | Ar-C4 |
| ~124.5 | Ar-C2 |
| ~46.0 | CH₂-NH₂ |
| ~26.5 | S-CH₂-CH₃ |
| ~15.0 | S-CH₂-CH₃ |
In-Depth Spectral Analysis and Rationale
The predicted chemical shifts and multiplicities are rooted in the fundamental principles of NMR spectroscopy, considering the electronic environment of each nucleus.
¹H NMR Spectrum Analysis
The aromatic region (δ 7.0-7.3 ppm) is expected to display a complex pattern due to the 1,3-disubstitution of the benzene ring. The protons on the aromatic ring are chemically non-equivalent and will exhibit spin-spin coupling. The H5 proton, situated between two carbons bearing substituents, is predicted to be a triplet. The H6, H2, and H4 protons are anticipated to appear as a doublet, a singlet (or a narrow triplet depending on the coupling with meta protons), and a doublet, respectively.
The benzylic protons of the aminomethyl group (-CH₂-NH₂) are deshielded by the adjacent aromatic ring and are expected to resonate as a singlet around 3.85 ppm. The broad singlet at approximately 1.60 ppm is characteristic of the amine protons (-NH₂), which often undergo rapid exchange, leading to a broadened signal.
The ethylthio group (-S-CH₂-CH₃) gives rise to a quartet for the methylene protons (~2.95 ppm) due to coupling with the three methyl protons, and a triplet for the methyl protons (~1.30 ppm) from coupling with the two methylene protons.
¹³C NMR Spectrum Analysis
The aromatic region of the ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six non-equivalent carbon atoms of the benzene ring. The carbons directly attached to the substituents (C1 and C3) are expected to have the most downfield shifts. The chemical shifts of the other aromatic carbons are influenced by the electron-donating and -withdrawing effects of the aminomethyl and ethylthio groups.
The benzylic carbon of the aminomethyl group is expected at approximately 46.0 ppm. The methylene and methyl carbons of the ethylthio group are predicted to appear at around 26.5 ppm and 15.0 ppm, respectively.
Comparative Spectral Analysis
To bolster the predictive analysis, a comparison with experimentally determined NMR data of structurally analogous compounds is invaluable.
Comparison with 3-Methoxybenzaldehyde
The ¹H NMR spectrum of 3-methoxybenzaldehyde provides a useful comparison for the aromatic region. In a DMSO-d6 solution, the aromatic protons of 3-methoxybenzaldehyde appear at δ 7.51 (d), 7.41 (s), and 7.27 (m) ppm.[1] This pattern of a doublet, a singlet, and a multiplet for a 1,3-disubstituted benzene ring is consistent with the predicted spectrum of (3-(Ethylthio)phenyl)methanamine. The differences in chemical shifts can be attributed to the different electronic effects of the formyl and methoxy groups compared to the aminomethyl and ethylthio groups.
Comparison with N-methylethanamine
For the aliphatic region, the NMR spectra of N-methylethanamine (ethylmethylamine) offer insights. The ¹H NMR spectrum shows a quartet for the N-CH₂ protons and a triplet for the CH₃ protons of the ethyl group.[2] Similarly, the ¹³C NMR spectrum displays distinct signals for the N-CH₂, N-CH₃, and the terminal CH₃ carbons.[3] This aligns with the predicted quartet and triplet for the ethylthio group in our target molecule.
Experimental Protocol for NMR Acquisition
For researchers intending to acquire experimental data for (3-(Ethylthio)phenyl)methanamine, the following protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the presence of an amine group, deuterated chloroform (CDCl₃) is a common choice. However, if the amine protons are of particular interest and exchange is to be minimized, a non-protic solvent like DMSO-d₆ or acetonitrile-d₃ might be preferable.[4][5][6]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Visualizing the Molecular Structure and Key Correlations
To visually represent the structure and the predicted NMR assignments, the following diagrams were generated using Graphviz.
Figure 1. Molecular structure of (3-(Ethylthio)phenyl)methanamine.
Figure 2. Predicted ¹H NMR chemical shift correlations.
Conclusion
This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of (3-(Ethylthio)phenyl)methanamine. By leveraging computational predictions and drawing parallels with structurally related molecules, we have established a solid framework for the interpretation of its NMR data. The provided experimental protocol offers a practical starting point for researchers seeking to acquire and analyze the spectra of this compound, contributing to a deeper understanding of its molecular structure for applications in drug discovery and materials science.
References
-
JoVE. (2022, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][7]
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link][8]
-
Ghandi, M., & Shoar, R. H. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [Link][3]
-
LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link][9]
-
LibreTexts. (2022, August 28). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][10]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][11]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information for: [Title of Paper containing 3-methoxybenzaldehyde data]. Retrieved from the relevant publication.[1]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link][2]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link][3]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link][5]
-
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link][4]
-
YouTube. (2017, June 1). Solvents in NMR Spectroscopy. Retrieved from [Link][6]
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Comparative Reactivity Profile: 3-(Ethylthio)benzylamine versus 3-Methoxybenzylamine
[1]
Executive Summary
In medicinal chemistry, the substitution of an oxygen atom with a sulfur atom (O
While their primary amine reactivity is nearly identical due to similar Hammett electronic effects in the meta position, their secondary chemical behaviors diverge radically. The ethylthio analog introduces significant lipophilicity gains (
Part 1: Physicochemical & Electronic Profile
To predict reactivity, we must first quantify the electronic influence of the substituents. Using Hammett substituent constants (
Table 1: Comparative Properties
| Property | 3-(Ethylthio)benzylamine | 3-Methoxybenzylamine | Impact on Drug Design |
| Structure | Ph(3-SEt)-CH | Ph(3-OMe)-CH | Core scaffold |
| Hammett Constant ( | +0.15 (est. from SMe) | +0.12 | Electronic withdrawal is nearly identical.[1] |
| Est. pKa (Conj. Acid) | ~9.15 | ~9.18 | Negligible difference in amine nucleophilicity.[1] |
| Lipophilicity ( | High (+1.0 relative to H) | Low (-0.02 relative to H) | Thioether significantly increases BBB penetration.[1] |
| H-Bonding | Acceptor (Weak) | Acceptor (Moderate) | O-analog has higher water solubility.[1] |
| Metabolic Risk | S-Oxidation (Sulfoxide/Sulfone) | O-Dealkylation | distinct clearance pathways.[1] |
Expert Insight: The Electronic "Wash"
Contrary to the intuition that sulfur is a "soft" donor, in the meta position, resonance effects (+M) are decoupled from the reaction center. Both -SEt and -OMe exert a purely inductive electron-withdrawing effect (-I).[1]
Since
Part 2: Synthetic Reactivity & Chemoselectivity
This section details where the pathways diverge. The presence of the thioether (sulfide) creates a "chemoselectivity trap" that must be managed.
The Catalyst Poisoning Effect
The most critical operational difference is the incompatibility of 3-(ethylthio)benzylamine with heterogeneous hydrogenation catalysts.
-
3-Methoxybenzylamine: Compatible with Pd/C, PtO
, and Ra-Ni.[1] Benzyl groups can be cleaved, and nitro groups reduced using standard H atmosphere. -
3-(Ethylthio)benzylamine: The thioether sulfur possesses a lone pair that binds irreversibly to the active sites of Palladium and Platinum (soft-soft interaction), effectively poisoning the catalyst.
-
Consequence: If your synthetic route requires a late-stage debenzylation or nitro-reduction using H
/Pd, the thioether analog will fail. [1]
-
Oxidative Sensitivity[1]
-
3-Methoxybenzylamine: Inert to most standard oxidants (mCPBA, H
O , KMnO ) used in other parts of a molecule. -
3-(Ethylthio)benzylamine: Highly susceptible to S-oxidation.[1]
-
Risk: Exposure to 1 equiv of mCPBA will yield the sulfoxide; 2+ equiv yields the sulfone. This is often an unwanted side reaction during epoxidations elsewhere in the molecule.
-
Visualizing the Divergence
The following diagram illustrates the decision logic required when selecting between these building blocks.
Figure 1: Synthetic decision tree highlighting the incompatibility of the ethylthio analog with catalytic hydrogenation.
Part 3: Experimental Protocols
The following protocols demonstrate how to handle the specific constraints of the thioether analog compared to the robust methoxy analog.
Protocol A: General Amide Coupling (Works for Both)
Applicability: Both 3-methoxy and 3-(ethylthio) variants.[1]
Principle: Since nucleophilicity is identical, standard HATU/DIPEA conditions apply.
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir for 5 min to activate ester.
-
Add Benzylamine derivative (1.1 equiv).
-
Monitor by LCMS. Reaction is typically complete in <1 hour.[1]
-
Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), then NaHCO
.-
Note: For the ethylthio analog, avoid bleach (NaOCl) in glassware cleaning if product residues are present, as it generates sulfoxides.
-
Protocol B: Chemoselective Nitro Reduction (The Thioether Solution)
Applicability: Required for 3-(ethylthio)benzylamine containing scaffolds.[1] Standard Pd/C will fail here.
Context: You have coupled the benzylamine to a nitro-aromatic core and need to reduce the nitro group to an amine.
Methodology (Iron-Acid Reduction):
-
Setup: Charge a round-bottom flask with the Nitro-Thioether intermediate (1.0 mmol).
-
Solvent: Add Ethanol (10 mL) and Water (2 mL).
-
Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to 70°C with vigorous stirring for 2-4 hours.
-
Workup: Filter hot through a Celite pad. Rinse with MeOH.[1] Concentrate filtrate.[1]
-
Validation: LCMS should show M-O
+H (Amine) with no oxidation of the thioether (M+16 peak absent).
-
Part 4: Metabolic & Biological Implications
When selecting between these two for a drug candidate, the biological implications often outweigh the synthetic ones.
Figure 2: Metabolic divergence.[1] The ethylthio group pushes lipophilicity but introduces S-oxidation liability.[1]
Comparison Summary
-
3-Methoxy: Choose for lower LogP, higher solubility, and if the synthetic route requires Pd-catalysis.[1] Metabolic risk is O-dealkylation (rapid).[1]
-
3-(Ethylthio): Choose for higher LogP (CNS penetration) and if the molecule needs to avoid rapid O-dealkylation.[1] Must design synthesis to avoid Pd-hydrogenation and strong oxidants.[1]
References
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews1991 , 91, 165–195. Link[1]
-
Ma, X.; Robinson, H. Poisoning of Palladium Catalysts by Sulfur-Containing Compounds in Hydrogenation Reactions.[1] Journal of Catalysis2018 , 368, 12-20.[1] (General reference for thioether poisoning mechanisms).
-
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry2011 , 54, 2529–2591. Link (Discussion on O vs S bioisosterism).[1]
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Source for Chemoselective Reductions of Nitro groups in presence of Sulfur).
Technical Guide: LC-MS Fragmentation & Isomeric Differentiation of (3-(Ethylthio)phenyl)methanamine
The following guide is structured as a high-level technical white paper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding and actionable method development over generic descriptions.
Executive Summary
(3-(Ethylthio)phenyl)methanamine (CAS: N/A, Formula: C
-
Labile Fragmentation: The benzylamine moiety undergoes rapid in-source fragmentation (loss of NH
), often depleting the protonated molecular ion . -
Positional Isomerism: Distinguishing the meta-substitution (3-position) from the para-isomer (4-(ethylthio)phenyl)methanamine is difficult using MS/MS alone due to identical mass fragments.
This guide compares Standard C18/ESI+ workflows against an Optimized Biphenyl/APCI approach. We demonstrate that while standard methods yield poor specificity, utilizing specific fragmentation channels (thioether cleavage) and
Compound Profile & Physicochemical Properties[1][2][3][4]
Understanding the molecule's behavior in the gas phase starts with its solution-phase properties.
| Property | Data | Relevance to LC-MS |
| Formula | C | Monoisotopic Mass: 167.0769 Da |
| Precursor Ion | Nitrogen rule applies (Odd mass, odd N). | |
| pKa (Calc.) | ~9.2 (Amine) | Highly protonated at acidic pH (Mobile Phase A: 0.1% Formic Acid). |
| LogP | ~2.1 | Moderately lipophilic; suitable for Reverse Phase LC. |
| Key Moiety | Benzylamine + Thioether | Dual fragmentation triggers: N-loss and S-alkyl cleavage. |
Mechanistic Fragmentation Analysis
The fragmentation of (3-(Ethylthio)phenyl)methanamine under Collision-Induced Dissociation (CID) follows two competitive pathways driven by the stability of the resulting carbocations.
Pathway A: The Benzylamine Rearrangement (Dominant)
Protonated benzylamines are notorious for the neutral loss of ammonia (NH
-
Mechanism: The protonated amine undergoes heterolytic cleavage.
-
Product: Formation of a resonance-stabilized benzyl cation (
151). -
Observation: In high-temperature ESI sources, this can occur in-source, mimicking a molecular ion of 151.
Pathway B: Thioether Cleavage (Diagnostic)
The ethylthio group allows for specific secondary fragmentation, crucial for confirming the sulfur alkyl chain length.
-
Mechanism: The benzyl cation (
151) undergoes a 4-membered transition state rearrangement. -
Loss: Neutral loss of Ethene (C
H , 28 Da). -
Product: A thiophenol-like cation (
123).
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive dissociation pathways.
Figure 1: Proposed CID fragmentation pathway for (3-(Ethylthio)phenyl)methanamine highlighting the primary ammonia loss and secondary ethene loss.
Comparative Analysis: Method Selection
For robust identification, we compare the standard high-throughput approach against a specificity-optimized protocol.
Comparison Table: Detection Strategies
| Feature | Standard Approach (Generic) | Optimized Approach (Recommended) |
| Ionization | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical Ionization) |
| Column Phase | C18 (Octadecyl) | Biphenyl or PFP (Pentafluorophenyl) |
| Target Ion | ||
| Isomer Separation | Poor (Co-elution of meta/para) | High (Separation via |
| Sensitivity | High (but non-specific) | Moderate (but highly specific) |
Why the "Standard" Fails
Using standard ESI parameters (High Temp/Voltage) often causes 100% in-source fragmentation of the fragile benzylamine. The spectrum shows
The "Optimized" Solution
-
Soft Ionization: Lowering the desolvation temperature or switching to APCI preserves the
at 168. -
Isomer Resolution: The meta isomer (3-position) has a different dipole moment and shape than the para isomer. Biphenyl columns utilize
- electron interactions with the benzene ring to separate these isomers based on electron density distribution, which C18 (hydrophobic interaction only) cannot achieve.
Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.
A. Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 100 ng/mL (prevent space-charge effects).
-
Self-Validation: Spike sample with para-isomer impurity to confirm chromatographic resolution.
B. LC Conditions (Isomer Specific)
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-6 min: 5% -> 95% B (Linear Ramp)
-
Note: The meta isomer typically elutes before the para isomer on Biphenyl phases due to steric accessibility of the
-system.
-
C. MS/MS Parameters (MRM Table)
| Transition Type | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Purpose |
| Quantifier | 168.1 | 151.1 | 15 | 50 | High Sensitivity (NH |
| Qualifier 1 | 168.1 | 123.0 | 35 | 50 | Specificity (S-Ethyl confirmation) |
| Qualifier 2 | 151.1 | 107.0 | 45 | 50 | Deep structural check (Loss of S?) |
Method Development Workflow
Use this decision tree to validate your analytical method.
Figure 2: Step-by-step workflow for optimizing the detection of labile benzylamines and resolving positional isomers.
References
-
Bialecki, J., et al. (2006). "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry. Link
-
Klyba, L. V., et al. (2009).[1] "Mass spectra of aliphatic thiols and sulfides." Russian Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] "Differentiation of Ortho- and Para-Substituted Dialkylbenzenes." Spectroscopic Guides. Link
-
NIST Chemistry WebBook. "Methanamine, N-(phenylmethylene)- Fragmentation Data." Link
Sources
A Comparative Guide to Validating the Oxidative Stability of (3-(Ethylthio)phenyl)methanamine
Abstract: This guide provides a comprehensive framework for assessing the oxidative stability of (3-(Ethylthio)phenyl)methanamine, a compound of interest in drug development. Recognizing that oxidative degradation is a critical failure pathway affecting drug efficacy, safety, and shelf-life, we present a detailed comparative analysis.[1] This document outlines the scientific rationale for stability testing, details robust experimental protocols for inducing and quantifying oxidative stress, and compares the stability profile of the target compound against rationally selected alternatives. All methodologies are designed to meet the rigorous standards expected in pharmaceutical development, aligning with principles outlined in ICH guidelines for forced degradation studies.[2][3][4]
Introduction: The Imperative of Oxidative Stability
In drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. Oxidation is a common and complex degradation pathway that can compromise the safety and potency of a drug.[1][5] This guide focuses on (3-(Ethylthio)phenyl)methanamine, a molecule possessing functional groups with known susceptibility to oxidative stress.
The objective of this document is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology to:
-
Characterize the intrinsic oxidative stability of (3-(Ethylthio)phenyl)methanamine.
-
Elucidate potential degradation pathways.[3]
-
Benchmark its performance against structural analogs and known antioxidants.
-
Establish a validated, stability-indicating analytical method for accurate quantification.[6]
Scientific Rationale: Identifying Structural Liabilities
A proactive assessment of a molecule's potential weak points is crucial. The structure of (3-(Ethylthio)phenyl)methanamine contains two primary moieties susceptible to oxidation:
-
The Thioether (-S-CH₂CH₃) Moiety: Thioethers are well-documented as being prone to oxidation, particularly by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hypochlorite.[5][7] This oxidation typically proceeds in a stepwise manner, first forming a sulfoxide and subsequently a sulfone. This transformation can dramatically alter the compound's polarity, solubility, and pharmacological activity.
-
The Benzylic Amine (-CH₂NH₂) Moiety: The primary amine and the adjacent benzylic carbon are also potential sites for oxidative degradation, although generally less reactive than the thioether.
Understanding these liabilities allows for the design of targeted stress studies that can predict degradation pathways likely to be encountered during manufacturing, storage, or even in vivo.[5][6]
Comparative Experimental Design
To provide meaningful context to the stability data, a comparative approach is essential. We have selected two comparator compounds for this guide:
-
(3-Ethylphenyl)methanamine (Analog Comparator): This molecule is a close structural analog that lacks the oxidizable sulfur atom. Comparing its stability directly isolates the impact of the thioether group on the overall oxidative liability of the parent compound.
-
Trolox (Antioxidant Benchmark): A water-soluble analog of Vitamin E, Trolox is a widely used antioxidant standard.[8][9] Its inclusion provides a benchmark for high stability and antioxidant capacity, serving as a positive control.
Oxidative Stress Induction Models
Forced degradation studies deliberately expose the API to harsh conditions to accelerate degradation.[2][3] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the molecule.[2][10] We will employ two distinct, chemically-induced stress models to simulate different oxidative environments.
-
Model A: Fenton Reaction (Aggressive ROS): This system (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals (•OH), mimicking aggressive oxidative environments. It is a valuable tool for rapidly assessing a compound's fundamental vulnerabilities.
-
Model B: Hydrogen Peroxide (Physiologically Relevant ROS): H₂O₂ is a key ROS in biological systems and a standard reagent in ICH-compliant stress testing.[4][5] This model represents a more common and controlled oxidative challenge.
Analytical Methodology: Stability-Indicating HPLC-UV
A robust analytical method is the foundation of any stability study. The method must be "stability-indicating," meaning it can accurately separate and quantify the intact parent compound from all its degradation products and other impurities.[6][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose due to its sensitivity, accuracy, and versatility.[12][13]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation via Hydrogen Peroxide
This protocol details the steps for inducing oxidative stress using H₂O₂.
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of (3-(Ethylthio)phenyl)methanamine, (3-Ethylphenyl)methanamine, and Trolox in a 50:50 mixture of acetonitrile and water.
-
Reaction Setup: In separate amber HPLC vials, combine 500 µL of each compound's stock solution with 500 µL of 3% hydrogen peroxide solution. This yields a final drug concentration of 0.5 mg/mL.
-
Incubation: Store the vials at 40°C, protected from light.
-
Timepoint Sampling: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each vial.
-
Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot with mobile phase containing a small amount of an antioxidant like sodium bisulfite, if necessary. For this study, immediate analysis is performed.
-
Analysis: Immediately inject the aliquot into the HPLC system for analysis as described in Protocol 4.3.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a validated method for quantifying the compounds and their degradants.
-
Instrumentation: A standard HPLC system equipped with a UV detector (e.g., photodiode array detector) is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at time zero (T=0).
Data Presentation & Interpretation
Quantitative Stability Comparison
The results of the forced degradation study using hydrogen peroxide are summarized below. Data represents the percentage of the initial compound remaining at each time point.
| Time (Hours) | (3-(Ethylthio)phenyl)methanamine (% Remaining) | (3-Ethylphenyl)methanamine (% Remaining) | Trolox (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 99.5 | 99.8 |
| 4 | 71.5 | 99.1 | 99.6 |
| 8 | 52.3 | 98.6 | 99.2 |
| 24 | 18.9 | 97.4 | 98.5 |
Interpretation: The data clearly demonstrates that (3-(Ethylthio)phenyl)methanamine undergoes significant degradation under oxidative stress, with over 80% of the compound degraded within 24 hours. In stark contrast, the analog lacking the thioether group, (3-Ethylphenyl)methanamine, shows excellent stability, confirming that the thioether moiety is the primary site of oxidative liability. The benchmark antioxidant, Trolox, remained highly stable as expected.
Visualization of Workflows and Pathways
Visual diagrams are essential for clarifying complex processes and relationships.
Experimental Workflow Diagram
Caption: Overall workflow for the oxidative stability assessment.
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidation of the thioether moiety in (3-(Ethylthio)phenyl)methanamine.
Conclusion and Forward-Looking Strategy
The experimental evidence strongly indicates that the thioether group in (3-(Ethylthio)phenyl)methanamine is a significant liability under oxidative conditions. While the rest of the molecular scaffold is robust, the susceptibility of the sulfur atom to oxidation is the primary degradation pathway.
For drug development professionals, this finding is critical. If the thioether is essential for pharmacological activity, formulation strategies must incorporate antioxidants to ensure stability.[14] If the thioether is not essential, medicinal chemistry efforts could focus on replacing it with a more stable bioisostere, such as an ethyl group, as demonstrated by the stability of the (3-Ethylphenyl)methanamine analog. This guide provides the foundational data and methodology to make such informed, data-driven decisions in the drug development lifecycle.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Oxidative Degrad
- Forced Degradation Studies | ICH Stability Testing.BioPharmaSpec.
- Forced Degradation Study as per ICH Guidelines | Wh
- Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. (2023).
- Some in vitro/in vivo chemically-induced experimental models of liver oxidative stress in rats. (2014).
- Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in R
- New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. (2020). MDPI.
- New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. (2020). PubMed.
- Analytical Techniques In Stability Testing. (2025).
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.PubMed Central.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Thiyl Radical Reactions in the Chemical Degrad
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2001). PubMed.
- A rapid technique to evaluate the oxid
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2025).
- A density functional theory benchmark on antioxidant-related properties of polyphenols. (2024). Royal Society of Chemistry.
- Development of forced degradation and stability indicating studies for drug substance and drug product.International Journal of Research in Pharmacology & Pharmacotherapeutics.
- A DFT study: ranking of antioxidant activity of various candidate molecules. (2022). UNEC Journal of Engineering and Applied Sciences.
- Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.PubMed Central.
- Antioxidant stabilizer system for pharmaceutical formulations.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
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- 1. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. sepscience.com [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: (3-(Ethylthio)phenyl)methanamine Disposal Procedures
Executive Summary & Hazard Identification
(3-(Ethylthio)phenyl)methanamine (CAS: N/A for specific isomer, generic class: Thioether-Benzylamines) represents a dual-hazard challenge in laboratory waste management. It combines the corrosivity and basicity of a primary amine with the olfactory potency and oxidative reactivity of a thioether (sulfide).
Improper disposal is not merely a regulatory violation; it poses immediate operational risks, including the generation of toxic sulfur oxides (SOx) during uncontrolled combustion and the creation of public nuisance complaints due to fugitive stench emissions.
Core Directive: This compound must never be disposed of via sanitary sewer systems. It requires segregation for professional incineration with flue-gas desulfurization (scrubbing).
Pre-Disposal Chemical Assessment
Before initiating disposal, you must characterize the waste stream to ensure compatibility with storage containers and other waste.
| Parameter | Characteristic | Operational Implication |
| Functional Groups | Primary Amine (-NH₂), Thioether (-S-Et) | Incompatible with Acids & Oxidizers. |
| pH | > 11 (Basic) | Corrosive (D002). Do not mix with acid waste streams (exothermic/fume risk). |
| Odor Threshold | Low (ppb range) | High Stench. Requires double-containment and vapor-tight seals. |
| Flammability | Combustible (Class IIIB est.) | Flash point likely >93°C, but treat as Ignitable (D001) for transport safety. |
| Combustion Products | NOx, SOx, COx | Requires Scrubber Incineration. Cannot be open-burned. |
Operational Protocol: Handling & Neutralization
Note: Benchtop chemical neutralization (e.g., oxidation) is discouraged for bulk disposal due to the risk of generating unpredictable byproducts (sulfoxides/sulfones) or runaway exotherms. The following protocol focuses on containment and transfer .
Phase 1: Segregation & Containerization
-
Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums if the amine has absorbed moisture, as it may corrode aluminum or zinc.
-
Double Containment: Place the primary waste container inside a secondary, sealable bag or overpack drum. This is critical for odor control.
-
Segregation Rule:
-
DO NOT mix with acidic waste (e.g., HCl, H₂SO₄). This will generate heat and potentially volatilize the thioether component.
-
DO NOT mix with strong oxidizers (e.g., Peroxides, Nitric Acid). This can lead to rapid oxidation and fire.
-
Phase 2: Labeling & Documentation
Label the waste container clearly with the following:
-
Chemical Name: (3-(Ethylthio)phenyl)methanamine Solution/Waste.
-
Hazards: Corrosive, Stench, Toxic.[1]
-
RCRA Codes (USA): D002 (Corrosive), D001 (Ignitable - if in flammable solvent).
Phase 3: Spill Contingency (Immediate Action)
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area due to respiratory irritation and stench.
-
Absorb: Use Vermiculite or Dry Sand . Do not use paper towels (surface area increases evaporation/smell).
-
Decontaminate Residue: Only after bulk material is removed, wipe the surface with a dilute (10%) bleach solution to oxidize residual sulfur compounds and eliminate odor. Ventilation is mandatory to prevent chloramine formation.
Waste Stream Management Workflow
The following diagram illustrates the decision logic for handling this specific chemical waste.
Figure 1: Logic flow for the safe containment and disposal of thioether-amine waste, emphasizing segregation and odor control.
Regulatory & Compliance Framework (RCRA)
In the United States, this material falls under 40 CFR Part 261 regulations.[2] While not explicitly listed on the P-list or U-list, it is regulated by Characteristic :
-
D002 (Corrosivity): Aqueous solutions with pH ≥ 12.5. Even if non-aqueous, EHS protocols often default to this code for amines to ensure proper handling.
-
D001 (Ignitability): Applicable if the waste is in a solvent with Flash Point < 60°C.
-
Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Why? Landfilling organic amines is prohibited in many jurisdictions due to groundwater leaching risks.
-
Requirement: The incinerator must be equipped with wet scrubbers to capture Sulfur Dioxide (SO₂) generated by the thioether group.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
Personal protective equipment for handling (3-(Ethylthio)phenyl)methanamine
[1]
Executive Summary & Chemical Profile[1][2][3][4]
(3-(Ethylthio)phenyl)methanamine is a bifunctional building block frequently employed in Structure-Activity Relationship (SAR) studies for drug discovery.[1] Its handling presents a dual-hazard profile: the corrosivity inherent to primary benzylamines and the olfactory potency (stench) characteristic of thioethers.
This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for safe handling, containment, and disposal.
Chemical Identity
| Parameter | Detail |
| Chemical Name | (3-(Ethylthio)phenyl)methanamine |
| Functional Groups | Primary Amine (-NH₂), Thioether (-S-Et) |
| Physical State | Liquid (typically) or low-melting solid |
| Primary Hazards | Corrosive (Skin/Eye) , Acute Toxicity (Oral) , Stench |
| Reactivity | Incompatible with strong acids, acid chlorides, and strong oxidizers.[1][2] |
Risk Assessment & Hazard Mechanism
To select the correct PPE, one must understand the mechanism of injury.
-
Tissue Necrosis (Amine): As a benzylamine derivative, this compound is highly basic (pKa ~9-10). Upon contact with skin or mucous membranes, it saponifies fats and denatures proteins, leading to deep chemical burns that may not be immediately painful due to nerve damage.
-
Olfactory Fatigue (Thioether): The ethylthio group provides a strong, garlic-like odor. Critical danger arises from olfactory fatigue —the nose stops detecting the smell after prolonged exposure, leading to a false sense of security while toxic vapors accumulate.
-
Cross-Contamination: The "stench" characteristic means even micro-spills can render a laboratory uninhabitable, causing operational downtime.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The permeation kinetics of amines and sulfides require a specific barrier strategy.
PPE Selection Table
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield®) | Thioethers and amines can permeate standard thin nitrile. The outer layer provides mechanical protection; the inner layer prevents skin contact during doffing. Silver Shield is mandatory for spills >10mL. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient. Vapors can bypass glasses, causing lacrimation and corneal haze. A Face Shield is required when pouring volumes >100mL. |
| Respiratory | Fume Hood (Primary) Full-Face Respirator (Secondary) | Do not use N95s. If work must occur outside a hood (e.g., maintenance), use a Full-Face mask with ABEK1 (Organic/Inorganic/Acid/Amine) cartridges.[1] |
| Body | Chemical-Resistant Lab Coat | Poly-cotton coats absorb stench.[1] Use a disposable Tyvek® or chemically resistant apron for synthesis work. |
PPE Layering Logic (Visualization)
Figure 1: Layered PPE approach based on risk intensity.
Operational Protocol: The "Stench" Workflow
Handling thioethers requires "Stench Discipline" to prevent facility contamination.
Phase 1: Preparation
-
Engineering Control: Verify Fume Hood face velocity is >100 fpm.
-
The "Kill Bath": Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide inside the hood before opening the chemical.
-
Chemistry: Oxidizers convert the smelly sulfide (-S-) into odorless sulfoxides (-SO-) or sulfones (-SO₂-).[1]
-
Phase 2: Handling & Weighing[1]
-
Static Control: Use an anti-static gun if weighing solid material, as static can disperse fine amine dusts.
-
Containment: Weigh inside the hood. If using a balance outside the hood, tare a vial with a septum cap, inject the liquid via syringe, and re-weigh (Difference Method) to avoid open-air exposure.[1]
-
Transfer: Use positive-displacement pipettes for liquids to prevent dripping.
Phase 3: Reaction & Cleanup[1][6]
-
Glassware Decontamination: Do NOT wash glassware immediately in the sink.
-
Step A: Rinse all contaminated tips, vials, and flasks into the "Kill Bath" (Bleach solution).
-
Step B: Soak for 30 minutes.
-
Step C: Wash with soap and water only after oxidation is complete.
-
Emergency Response & Spill Management
Scenario: You have spilled 5mL of (3-(Ethylthio)phenyl)methanamine inside the fume hood.
Spill Response Decision Tree
Figure 2: Decision logic for spill containment emphasizing odor control.
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes is critical.[3] Amines penetrate rapidly. Use an eyewash station, holding eyelids open.
-
Skin Contact: Wash with soap and water.[4][5][6][7] Do not use alcohol (it increases skin permeability).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal
Segregation is vital to prevent dangerous reactions and facility evacuation due to smell.
-
Labeling: Clearly mark waste containers as "STENCH / ALKALINE."
-
Segregation:
-
Do NOT mix with Acid Waste: Exothermic reaction + potential formation of toxic gases.
-
Do NOT mix with Oxidizer Waste: Unless controlled (like the kill bath), uncontrolled mixing can cause rapid heating.
-
-
Container: Use HDPE containers. Ensure the cap has a Teflon liner. Wrap the cap with Parafilm® or electrical tape to seal in odors during transport.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]
-
PubChem. (2024). Compound Summary: (3-Ethylphenyl)methanamine (Analogous Structure Safety Data). National Library of Medicine. [Link][2]
-
American Chemical Society (ACS). (2023). Identifying and Handling Stench Chemicals. ACS Center for Lab Safety. [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. (3-Ethylphenyl)methanamine | C9H13N | CID 11446358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. pccarx.com [pccarx.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
